5-(4-Hexyloxyphenyl)-5-oxovaleric acid

説明

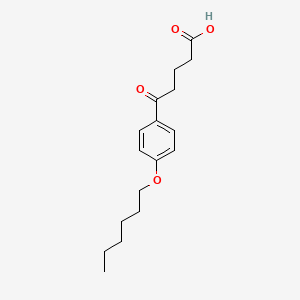

5-(4-Hexyloxyphenyl)-5-oxovaleric acid is an organic compound characterized by a valeric acid backbone with a 4-hexyloxyphenyl substituent

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hexyloxyphenyl)-5-oxovaleric acid typically involves the esterification of valeric acid derivatives with 4-hexyloxyphenol, followed by oxidation to introduce the ketone functionality. Common reagents used in these reactions include strong acids or bases as catalysts, and oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of environmentally benign solvents and catalysts is also emphasized to ensure sustainable production practices.

化学反応の分析

Types of Reactions

5-(4-Hexyloxyphenyl)-5-oxovaleric acid can undergo various chemical reactions, including:

Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

Reduction: Formation of alcohols or alkanes.

Substitution: Introduction of different substituents on the phenyl ring or valeric acid backbone.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted phenyl or valeric acid compounds.

科学的研究の応用

Medicinal Chemistry

5-(4-Hexyloxyphenyl)-5-oxovaleric acid serves as a valuable building block in the design of pharmaceuticals. Its applications include:

- Enzyme Inhibition : The compound has been explored for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as diabetes or cancer.

- Receptor Modulation : Studies have indicated that this compound may interact with various receptors, influencing physiological responses and offering avenues for drug development.

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate in synthesizing more complex molecules. Its applications include:

- Synthesis of Natural Products : The compound can be integrated into synthetic pathways leading to naturally occurring substances with biological activity.

- Polymer Chemistry : It can act as a monomer or co-monomer in the production of specialty polymers that exhibit unique physical properties.

Biological Studies

The compound has been employed in various biological studies due to its structural characteristics:

- Protein-Ligand Interaction Studies : Its ability to form hydrogen bonds and hydrophobic interactions makes it suitable for investigating binding affinities with proteins.

- Enzyme Kinetics : Researchers have utilized this compound to study the kinetics of enzyme-catalyzed reactions, providing insights into metabolic processes.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in scientific research:

- Enzyme Inhibition Research : A study demonstrated that derivatives of this compound showed promising results as inhibitors of specific metabolic enzymes, indicating potential therapeutic applications in metabolic disorders .

- Synthetic Pathway Development : Research on synthesizing complex organic molecules has shown that incorporating this compound significantly enhances yield and efficiency compared to traditional methods .

- Biological Activity Assessment : Investigations into the biological activity of this compound revealed its effectiveness in modulating receptor activity, which could lead to novel therapeutic strategies for treating various diseases .

作用機序

The mechanism by which 5-(4-Hexyloxyphenyl)-5-oxovaleric acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential anti-inflammatory activity may be mediated through the inhibition of pro-inflammatory enzymes or signaling pathways. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

類似化合物との比較

Similar Compounds

4-Hexyloxybenzoic acid: Similar in structure but lacks the valeric acid backbone.

5-Phenylvaleric acid: Similar in structure but lacks the hexyloxy substituent on the phenyl ring.

Uniqueness

5-(4-Hexyloxyphenyl)-5-oxovaleric acid is unique due to the presence of both the hexyloxyphenyl and oxovaleric acid moieties, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.

生物活性

5-(4-Hexyloxyphenyl)-5-oxovaleric acid, a compound with significant potential in pharmacological applications, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The chemical structure of this compound includes a hexyloxy group attached to a phenyl ring and a ketone functional group within a valeric acid framework. The synthesis typically involves the esterification of valeric acid derivatives with 4-hexyloxyphenol, followed by oxidation to introduce the ketone functionality. Common reagents include strong acids or bases and oxidizing agents such as potassium permanganate or chromium trioxide.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties , potentially modulating neurotransmitter systems. Similar to valproic acid derivatives, it may influence pathways related to mood regulation and cognitive functions. Preliminary studies suggest that the compound could be beneficial in treating neurodegenerative diseases by protecting neuronal cells from damage.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects . Initial findings indicate that it may inhibit pro-inflammatory enzymes and signaling pathways, suggesting potential therapeutic benefits in conditions characterized by neuroinflammation. This activity highlights its relevance in managing diseases such as multiple sclerosis and rheumatoid arthritis.

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets:

- Neurotransmitter Receptors : The compound may bind to various neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

- Inflammatory Pathways : It appears to interact with inflammatory mediators, potentially reducing inflammation through the inhibition of specific enzymes involved in inflammatory responses.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Valproic Acid | Shorter alkyl chain; no aromatic substituent | Widely used as an anticonvulsant |

| 5-(4-Ethoxyphenyl)-5-oxovaleric Acid | Ethoxy instead of hexyloxy | Potentially different biological activity |

| 5-(4-Methoxyphenyl)-5-oxovaleric Acid | Methoxy group; shorter alkyl chain | Different solubility properties |

The unique hexyloxy group in this compound enhances its lipid solubility, potentially affecting its pharmacokinetics compared to other derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neuroprotection in Animal Models : A study demonstrated that administration of the compound in rodent models resulted in improved cognitive function and reduced neuronal death following induced neurotoxic injury.

- Inflammation Reduction : In vitro assays showed that the compound significantly decreased levels of pro-inflammatory cytokines in activated microglial cells, supporting its potential use in neuroinflammatory conditions.

特性

IUPAC Name |

5-(4-hexoxyphenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-2-3-4-5-13-21-15-11-9-14(10-12-15)16(18)7-6-8-17(19)20/h9-12H,2-8,13H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTNTKSSYGKKFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645453 | |

| Record name | 5-[4-(Hexyloxy)phenyl]-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-09-1 | |

| Record name | 4-(Hexyloxy)-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[4-(Hexyloxy)phenyl]-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。